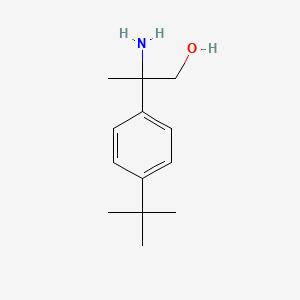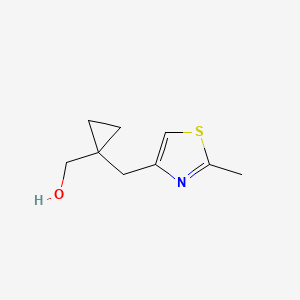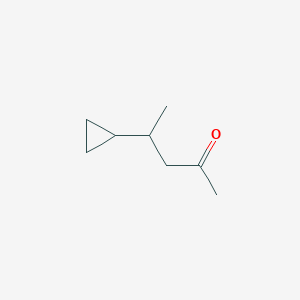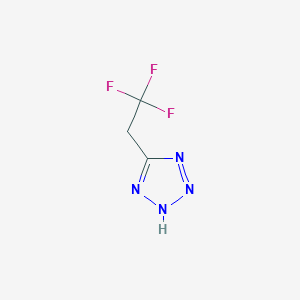
1-(4-Hydroxy-3-methoxyphenyl)cyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxy-3-methoxyphenyl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a hydroxy and methoxy phenyl group, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)cyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-hydroxy-3-methoxybenzaldehyde with a suitable nitrile source in the presence of a base can lead to the formation of the desired cyclobutane derivative. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis might utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of catalysts and solvents is crucial in industrial settings to minimize costs and environmental impact.
化学反应分析
Types of Reactions
1-(4-Hydroxy-3-methoxyphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde or 4-hydroxy-3-methoxybenzoic acid.
Reduction: Formation of 1-(4-hydroxy-3-methoxyphenyl)cyclobutane-1-amine.
Substitution: Formation of various substituted cyclobutane derivatives.
科学研究应用
1-(4-Hydroxy-3-methoxyphenyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)cyclobutane-1-carbonitrile involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The nitrile group may also play a role in modulating the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)butan-1-one: Similar structure but with a butanone group instead of a cyclobutane ring.
1-(4-Hydroxy-3-methoxyphenyl)ethanone: Contains an ethanone group, making it less sterically hindered.
1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: Features a propane diol structure, offering different reactivity.
Uniqueness
1-(4-Hydroxy-3-methoxyphenyl)cyclobutane-1-carbonitrile is unique due to its cyclobutane ring, which imparts rigidity and distinct steric properties. This structural feature can influence its reactivity and interactions, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
1-(4-hydroxy-3-methoxyphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H13NO2/c1-15-11-7-9(3-4-10(11)14)12(8-13)5-2-6-12/h3-4,7,14H,2,5-6H2,1H3 |
InChI 键 |
QWNWYTMQJVXODJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C2(CCC2)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


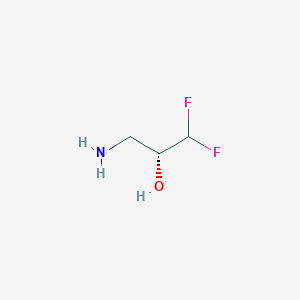
![(E)-3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acrylic acid](/img/structure/B15319851.png)
